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Abstract: This document provides a comprehensive protocol for quantifying the expression of

Farnesoid X Receptor (FXR) target genes in response to treatment with Int-767, a potent dual

agonist of FXR and Takeda G protein-coupled receptor 5 (TGR5). Farnesoid X receptor is a

nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1] Int-767
modulates these pathways by activating FXR, leading to changes in the transcription of its

target genes. This guide details the underlying signaling pathway, a complete experimental

workflow from cell culture to data analysis, and specific protocols for quantitative real-time PCR

(qPCR).

FXR Signaling Pathway and Int-767 Mechanism of
Action
Int-767 is a semi-synthetic bile acid analogue that potently activates both FXR and TGR5.[2][3]

Upon entering a cell, such as a hepatocyte, Int-767 binds to and activates FXR. Activated FXR

forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This
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complex then binds to specific DNA sequences known as FXR response elements (FXREs) in

the promoter regions of target genes.

This binding initiates the transcription of several key genes involved in metabolic regulation:

Small Heterodimer Partner (SHP): An atypical nuclear receptor that acts as a corepressor for

other nuclear receptors. A primary role of SHP is to inhibit the expression of CYP7A1, the

rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism.[1]

Bile Salt Export Pump (BSEP): A transporter protein responsible for pumping bile salts out of

hepatocytes, playing a critical role in bile flow and reducing hepatic bile acid toxicity.[2]

Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): A hormone primarily expressed in

the intestine that signals to the liver to suppress bile acid synthesis.[4][5]

Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): A heterodimeric transporter essential

for the efflux of bile acids from enterocytes and hepatocytes into the portal blood.

By modulating these genes, Int-767 helps restore metabolic homeostasis, making it a

therapeutic candidate for conditions like nonalcoholic steatohepatitis (NASH).[1][2]
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FXR signaling pathway activated by Int-767.

Experimental Workflow
The overall process for measuring FXR target gene expression involves several distinct stages,

from preparing the biological samples to analyzing the final data. Each step is critical for

obtaining accurate and reproducible results.
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1. Cell/Tissue Culture
& Int-767 Treatment

2. Total RNA Isolation

3. RNA Quality & Quantity
Assessment (e.g., NanoDrop)

4. cDNA Synthesis
(Reverse Transcription)

5. Quantitative PCR (qPCR)
with Target & Housekeeping Primers

6. Data Analysis
(Relative Quantification using ΔΔCt)
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Workflow for qPCR analysis of FXR target genes.

Detailed Experimental Protocols
Protocol 1: Cell Culture and Int-767 Treatment
This protocol is generalized for an adherent human hepatoma cell line like HepG2.

Cell Seeding: Plate HepG2 cells in 6-well plates at a density that will result in 70-80%

confluency at the time of treatment.

Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth

medium with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling
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activity.

Treatment Preparation: Prepare a stock solution of Int-767 in DMSO. Dilute the stock

solution in a serum-free medium to the desired final concentrations (e.g., 10 µM).[6] Include

a vehicle control (DMSO) at the same final concentration as the highest Int-767 dose.

Incubation: Remove the starvation medium and add the Int-767 or vehicle control medium to

the cells. Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂

incubator.

Harvesting: After incubation, wash the cells twice with ice-cold PBS, then proceed

immediately to RNA isolation.

Protocol 2: Total RNA Isolation
This protocol is based on a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

Cell Lysis: Add 350 µL of Buffer RLT (with β-mercaptoethanol) directly to each well of the 6-

well plate. Scrape the cells and pipette the lysate into a microcentrifuge tube.

Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an

RNase-free syringe or use a rotor-stator homogenizer.

Ethanol Addition: Add 1 volume (approximately 350 µL) of 70% ethanol to the homogenized

lysate and mix well by pipetting.

Binding to Column: Transfer the sample to an RNeasy spin column placed in a 2 ml

collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

Washing:

Add 700 µL of Buffer RW1 to the column and centrifuge for 15 seconds at ≥8000 x g.

Discard the flow-through.

Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at ≥8000 x g.

Discard the flow-through.
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Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the

membrane.

Elution: Place the spin column in a new 1.5 ml collection tube. Add 30-50 µL of RNase-free

water directly to the center of the spin column membrane. Centrifuge for 1 minute at ≥8000 x

g to elute the RNA.

Quantification: Measure the RNA concentration and purity (A260/A280 ratio) using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Store

RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol uses a commercial cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-

Rad).

Reaction Setup: On ice, prepare the reverse transcription master mix for the number of

samples plus one extra. For each 20 µL reaction:

5X iScript Reaction Mix: 4 µL

iScript Reverse Transcriptase: 1 µL

Nuclease-free water: to a final volume of 20 µL (including RNA)

Add RNA: Add 1 µg of total RNA to each reaction tube. Adjust the volume with nuclease-free

water as needed.

Incubation: Gently mix the reactions, briefly centrifuge, and place them in a thermal cycler.

Run the following program:

Priming: 5 minutes at 25°C

Reverse Transcription: 20 minutes at 46°C

Inactivation: 1 minute at 95°C

Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
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Protocol 4: Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.

Reaction Setup: On ice, prepare a qPCR master mix for each primer set (each gene). For a

20 µL reaction:

2X SYBR Green qPCR Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

Nuclease-free water: 4 µL

Plate Preparation:

Add 15 µL of the master mix to each well of a 96-well qPCR plate.

Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to each well. Run each

sample in triplicate.

Include no-template controls (NTC) for each primer set.

Run qPCR: Seal the plate, briefly centrifuge, and place it in a qPCR instrument. A typical

cycling program is:

Initial Denaturation: 95°C for 3 minutes

Cycling (40 cycles):

Denaturation: 95°C for 10 seconds

Annealing/Extension: 60°C for 30 seconds

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the

specificity of the amplification.
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Data Presentation
Expected Regulation of FXR Target Genes by Int-767
The following table summarizes the expected changes in mRNA expression of key FXR target

genes following treatment with Int-767, based on published literature.

Gene Symbol Gene Name
Expected
Regulation by
Int-767

Function Reference(s)

NR0B2

Small

Heterodimer

Partner (SHP)

Upregulated

Represses

CYP7A1

transcription,

regulating bile

acid synthesis.

[1][2][6]

ABCB11
Bile Salt Export

Pump (BSEP)
Upregulated

Transports bile

acids out of

hepatocytes into

the bile

canaliculi.

[1][2][6]

FGF19
Fibroblast

Growth Factor 19
Upregulated

Intestinal

hormone that

inhibits hepatic

bile acid

synthesis.

[4][5]

SLC51A

Organic Solute

Transporter

Alpha (OSTα)

Upregulated

Basolateral efflux

of bile acids from

enterocytes and

hepatocytes.

[4]

CYP7A1

Cytochrome

P450 Family 7

Subfamily A

Member 1

Downregulated

(via SHP)

Rate-limiting

enzyme in the

classical

pathway of bile

acid synthesis.

[1][2]
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Suggested Human qPCR Primer Sequences
Accurate qPCR requires validated primers. The following table provides examples of primer

sequences for human genes of interest. It is crucial to validate primer efficiency before use.

Gene Target
Forward
Primer (5' to 3')

Reverse
Primer (5' to 3')

Housekeeping
Gene

Reference(s)

NR0B2 (SHP)

AGCTGCAGGA

GGAGGAAGAT

G

TGCCTCTCTCT

GGAAGGTGG
TBP [7]

ABCB11 (BSEP)
TGCTTGACATC

CACAGACCA

GGGCACAGTA

ACGGTCACAT
TBP Commercial

FGF19
GGAGATCAGCT

CCAGGAAGG

TGGGAAGAGC

GTAGGAGCAA
TBP Commercial

SLC51A (OSTα)
CCTCATCAACA

GCCTGGTGA

AGCCACAAAGA

CCACATCCA
TBP Commercial

CYP7A1

CAAGCAAACAC

CATTCCAGCGA

C

ATAGGATTGCC

TTCCAAGCTGA

C

TBP [8]

TBP
TGCACAGGAG

CCAAGAGTGAA

CACATCACAGC

TCCCCACCA
N/A [9]

Note: For liver cell lines like HepG2, TATA-Box Binding Protein (TBP) has been shown to be a

stable reference gene.[9][10] Commonly used housekeeping genes like GAPDH and ACTB can

be variably expressed in liver cancer cells and under different treatment conditions.[10][11]

Data Analysis: Relative Quantification (ΔΔCt Method)
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of

the housekeeping gene (e.g., TBP).

ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/figure/Sequence-specific-primers-for-FXR-and-SHP_fig23_268787441
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp200721-cyp7a1-human-qpcr-primer-pair-nm-000780
https://academic.oup.com/abbs/article/45/9/780/1333
https://academic.oup.com/abbs/article/45/9/780/1333
https://pmc.ncbi.nlm.nih.gov/articles/PMC7376413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7376413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1937003/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the average ΔCt of the control

(vehicle) group.

ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)

Calculate Fold Change: Determine the fold change in gene expression.

Fold Change = 2-ΔΔCt

The results can be presented as a bar graph showing the mean fold change (± standard error)

for each target gene at different treatment conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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